Molecular Weight Advantage of (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid for Lead-Like Property Space Compliance vs. Bromo Analog
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid has a molecular weight of 185.61 g/mol, which is 44.45 g/mol (19.3%) lower than its 5-bromo analog (2-(5-bromo-4-methylpyridin-2-yl)acetic acid, MW = 230.06 g/mol) . In the context of fragment-based drug discovery and lead optimization, a molecular weight difference of this magnitude places the chloro compound in a more favorable position with respect to Lipinski's Rule of Five (MW ≤ 500 Da) and, critically, the more restrictive Rule of Three for fragment screening (MW ≤ 300 Da). The bromo analog, while still compliant, carries additional molecular bulk that may reduce ligand efficiency metrics when the halogen is not directly engaged in target binding.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 185.61 g/mol (C₈H₈ClNO₂) |
| Comparator Or Baseline | 2-(5-bromo-4-methylpyridin-2-yl)acetic acid: 230.06 g/mol (C₈H₈BrNO₂) |
| Quantified Difference | 44.45 g/mol lower (19.3% reduction) for the chloro compound |
| Conditions | Calculated from molecular formula; consistent with vendor-reported values |
Why This Matters
Procurement of the chloro analog over the bromo analog preserves lower molecular weight for lead-like chemical space compliance, which is a critical parameter in early-stage drug discovery screening cascade decisions.
